molecular formula C19H18N4O2S B2953176 1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894010-04-9

1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2953176
CAS No.: 894010-04-9
M. Wt: 366.44
InChI Key: KXKDKIPMVFKIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core linked to a 5-oxo-1-phenylpyrrolidin-3-yl group via a urea bridge. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-12-6-5-9-15-17(12)21-19(26-15)22-18(25)20-13-10-16(24)23(11-13)14-7-3-2-4-8-14/h2-9,13H,10-11H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKDKIPMVFKIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Urea/Thiourea Derivatives with Azetidinone Rings

describes 1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)urea derivatives. Unlike the target compound’s pyrrolidinone, these feature azetidinone (4-membered β-lactam) rings. Biological evaluations in highlight moderate anthelmintic activity, suggesting that azetidinone derivatives may prioritize parasitic targets, whereas benzothiazole-pyrrolidinone hybrids (like the target compound) could favor viral or cancer-related enzymes .

Benzothiazole-Containing Ureas
  • Z15 (1-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea): This compound () replaces the pyrrolidinone with a fluorophenyl group and oxadiazole. The fluorophenyl enhances lipophilicity (logP ~3.5 estimated), while the oxadiazole improves metabolic stability. In contrast, the target compound’s pyrrolidinone may offer better solubility and hydrogen-bonding capacity, critical for binding polar enzyme active sites .
  • Cpd D ((1,3-benzothiazol-2-yl)carbamoyl)(phenyl)methanesulfonic acid) : From , this LMWPTP inhibitor shares the benzothiazole-urea motif but incorporates a sulfonic acid group. The acidic group likely improves water solubility (clogP ~1.2 vs. ~2.8 for the target compound), but may limit blood-brain barrier penetration .
Urea Derivatives with Heterocyclic Cores
  • 1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea (): This compound showed strong stability (RMSD <2.0 Å over 100 ns MD simulations) when bound to 3CLpro. The indeno-pyrazole core and piperazine substituent provide a larger surface area for hydrophobic interactions compared to the target compound’s pyrrolidinone, which may favor tighter binding in shallow enzyme pockets .
  • This contrasts with the target compound’s phenylpyrrolidinone, which balances rigidity and flexibility for target adaptability .

Key Structural and Pharmacokinetic Comparisons

Table 1: Comparative Analysis of Structural Features and Properties

Compound Name / ID Core Structure Key Substituents Predicted clogP Notable Bioactivity Reference
Target Compound Benzothiazole + pyrrolidinone 5-oxo-1-phenylpyrrolidin-3-yl ~2.8 Hypothesized enzyme inhibition N/A
Z15 (ZINC35553300) Oxadiazole + fluorophenyl 4-fluorophenyl, cyclobutyl-oxadiazole ~3.5 Antiviral (NS5 target)
Cpd D (LMWPTP inhibitor) Benzothiazole + sulfonic acid Methanesulfonic acid ~1.2 Tyrosine phosphatase inhibition
1-(3-(2,4-Dimethylthiazol...)urea Indeno-pyrazole + piperazine 4-methylpiperazine ~2.1 3CLpro binding (RMSD <2.0 Å)
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)...]urea Thiadiazole + pyridyl 4-methylbenzoyl ~2.4 Unreported (structural analog)

Mechanistic Insights from Structural Variations

  • Benzothiazole vs. Thiadiazole/Oxadiazole : Benzothiazole’s sulfur and nitrogen atoms enhance hydrogen-bonding capacity, whereas oxadiazole/thiadiazole rings prioritize metabolic stability and aromatic interactions .
  • Pyrrolidinone vs. Piperazine/Phenyl Groups: The 5-oxo-pyrrolidinone’s carbonyl group may form critical hydrogen bonds with catalytic residues (e.g., in 3CLpro), while piperazine’s basic nitrogen improves solubility but introduces pH-dependent ionization .
  • Fluorophenyl vs. Sulfonic Acid : Fluorine’s electronegativity enhances membrane permeability, whereas sulfonic acid groups favor aqueous environments and ionized targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.